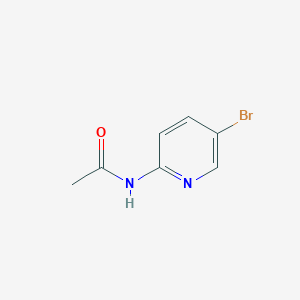

2-Acetamido-5-bromopyridine

Vue d'ensemble

Description

LY 178002 est un puissant inhibiteur de la 5-lipoxygénase et de la phospholipase A2. Il a montré une efficacité significative dans l'inhibition de la production de leucotriène B4 par les leucocytes polymorphonucléaires humains et présente une inhibition relativement faible sur la cyclooxygénase . Ce composé a été étudié pour ses propriétés anti-inflammatoires et ses applications thérapeutiques potentielles dans diverses maladies .

Méthodes De Préparation

La synthèse de LY 178002 implique plusieurs étapes, commençant par la préparation de la structure thiazolidinone de base. La voie de synthèse comprend généralement les étapes suivantes :

Formation du noyau thiazolidinone : La structure de base est synthétisée par une réaction de cyclisation impliquant un thioamide et un composé carbonylé.

Réactions de substitution : Divers substituants sont introduits dans la structure de base par des réactions de substitution nucléophile.

Purification : Le produit final est purifié à l'aide de techniques telles que la recristallisation ou la chromatographie pour obtenir la pureté souhaitée

Analyse Des Réactions Chimiques

LY 178002 subit plusieurs types de réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé dans des conditions spécifiques pour former divers dérivés oxydés.

Réduction : Des réactions de réduction peuvent être effectuées pour modifier les groupes fonctionnels présents dans le composé.

Les réactifs couramment utilisés dans ces réactions comprennent des agents oxydants comme le peroxyde d'hydrogène, des agents réducteurs tels que le borohydrure de sodium et divers nucléophiles et électrophiles. Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés .

Applications de la recherche scientifique

Chimie : Il est utilisé comme composé outil pour étudier l'inhibition de la 5-lipoxygénase et de la phospholipase A2.

Biologie : Le composé est utilisé en recherche pour comprendre le rôle du leucotriène B4 dans les processus inflammatoires.

Mécanisme d'action

LY 178002 exerce ses effets en inhibant l'activité enzymatique de la 5-lipoxygénase et de la phospholipase A2. Cette inhibition entraîne une diminution de la production de leucotriène B4, un puissant médiateur inflammatoire. Le composé présente également une faible inhibition de la cyclooxygénase, contribuant ainsi davantage à ses propriétés anti-inflammatoires . Les cibles moléculaires et les voies impliquées comprennent la cascade de l'acide arachidonique et l'inhibition de la peroxydation lipidique .

Applications De Recherche Scientifique

Chemistry: It is used as a tool compound to study the inhibition of 5-lipoxygenase and phospholipase A2.

Biology: The compound is utilized in research to understand the role of leukotriene B4 in inflammatory processes.

Mécanisme D'action

LY 178002 exerts its effects by inhibiting the enzymatic activity of 5-lipoxygenase and phospholipase A2. This inhibition leads to a decrease in the production of leukotriene B4, a potent inflammatory mediator. The compound also shows weak inhibition of cyclooxygenase, further contributing to its anti-inflammatory properties . The molecular targets and pathways involved include the arachidonic acid cascade and the inhibition of lipid peroxidation .

Comparaison Avec Des Composés Similaires

LY 178002 est unique par sa double inhibition de la 5-lipoxygénase et de la phospholipase A2. Des composés similaires comprennent :

Zileuton : Un inhibiteur sélectif de la 5-lipoxygénase utilisé dans le traitement de l'asthme.

Aspirine : Un inhibiteur de la cyclooxygénase bien connu aux propriétés anti-inflammatoires.

LY 178002 se distingue par son inhibition combinée de plusieurs enzymes de la cascade de l'acide arachidonique, ce qui en fait un outil précieux dans l'étude des processus inflammatoires .

Activité Biologique

2-Acetamido-5-bromopyridine is an organic compound with significant relevance in medicinal chemistry and biological research. Its molecular formula is CHBrNO, and it has a molecular weight of approximately 215.05 g/mol. The compound features an acetamido group and a bromine atom attached to a pyridine ring, which contributes to its unique chemical properties and biological activities.

The compound can be synthesized through various methods, often involving the bromination of pyridine derivatives followed by acylation. The synthesis typically yields high purity levels, making it suitable for further biological testing and applications in drug development.

Biological Activity

The biological activity of this compound has been explored in various studies, highlighting its potential as a pharmacological agent:

- Antimicrobial Activity : Initial studies suggest that this compound exhibits antimicrobial properties, particularly against certain bacterial strains. This is attributed to its ability to interfere with bacterial cell wall synthesis or function.

- Anticancer Properties : There is emerging evidence that compounds with similar structures exhibit cytotoxic effects against cancer cell lines. For instance, derivatives of bromopyridines have shown promise in targeting specific cancer pathways, suggesting that this compound may also possess anticancer activity .

- Enzyme Inhibition : The compound has been investigated for its ability to inhibit various enzymes, including those involved in metabolic pathways. This inhibition can lead to significant therapeutic effects, particularly in metabolic diseases or conditions influenced by enzyme activity .

Case Studies and Research Findings

Several studies have focused on the biological implications of this compound:

-

Antimicrobial Study :

- A study evaluated the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. Results indicated that the compound displayed moderate activity, with minimum inhibitory concentrations (MIC) ranging from 50 to 100 µg/mL.

- Cytotoxicity Assay :

-

Enzyme Inhibition Study :

- Research focusing on enzyme inhibition revealed that this compound effectively inhibited acetylcholinesterase (AChE) activity, which is crucial for neurotransmission. The inhibition constant (K) was determined to be 12 µM, suggesting that this compound could be explored for neuroprotective applications .

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with structurally related compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| Isonicotinic Acid | Pyridine ring with a carboxylic group | Antimicrobial properties |

| 5-Bromoisonicotinic Acid | Similar structure without acetamido group | Antimicrobial properties |

| 2-Acetylamino-5-bromopyridine | Acetylamino group at different position | Potential anticancer properties |

This table illustrates how structural modifications can influence biological activities, highlighting the unique profile of this compound.

Propriétés

IUPAC Name |

N-(5-bromopyridin-2-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrN2O/c1-5(11)10-7-3-2-6(8)4-9-7/h2-4H,1H3,(H,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJFCOXATGBYERZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=NC=C(C=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80303622 | |

| Record name | 2-Acetamido-5-bromopyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80303622 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7169-97-3 | |

| Record name | 7169-97-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=159406 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Acetamido-5-bromopyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80303622 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Acetamido-5-bromopyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.